3-(3-Chloro-5-fluorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)benzonitrile is a chemical compound with the CAS Number: 1345732-63-9 . It has a molecular weight of 231.66 and its IUPAC name is 3’-chloro-5’-fluoro [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(3-Chloro-5-fluorophenyl)benzonitrile consists of a biphenyl group with a carbonitrile (CN) group attached to one of the phenyl rings . The other phenyl ring has chlorine and fluorine substituents at the 3rd and 5th positions respectively .Physical And Chemical Properties Analysis
3-(3-Chloro-5-fluorophenyl)benzonitrile has a molecular weight of 231.66 .Scientific Research Applications
-
Chemical Synthesis
-
Pharmaceutical Chemistry
- Application : Pyrrole-containing analogs, which could potentially include “3-(3-Chloro-5-fluorophenyl)benzonitrile”, are considered a potential source of biologically active compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these pharmaceutical applications are also not specified in the source .
-
Drug Production
- Application : The production of the drug selinexor begins with a similar compound, 3,5-bis(trifluoromethyl)benzonitrile .
- Method : The compound is obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results : The outcomes of these drug production processes are also not specified in the source .
-
Material Safety Data Sheets (MSDS)
- Application : “3-(3-Chloro-5-fluorophenyl)benzonitrile” is listed in the Material Safety Data Sheets (MSDS) of Combi-Blocks, Inc .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are also not specified in the source .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs have been reviewed over the last 20 years . While “3-(3-Chloro-5-fluorophenyl)benzonitrile” is not specifically mentioned, it could potentially be used in similar applications due to its structural similarity.
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are also not specified in the source .
-
Material Safety Data Sheets (MSDS)
- Application : “3-(3-Chloro-5-fluorophenyl)benzonitrile” is listed in the Material Safety Data Sheets (MSDS) of Combi-Blocks, Inc .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are also not specified in the source .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Trifluoromethyl (TFM, -CF 3 )-group-containing FDA-approved drugs have been reviewed over the last 20 years . While “3-(3-Chloro-5-fluorophenyl)benzonitrile” is not specifically mentioned, it could potentially be used in similar applications due to its structural similarity.
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are also not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESONCCELXLSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742720 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)benzonitrile | |
CAS RN |
1345732-63-9 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.